n-Butylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylphosphine is an organophosphorus compound with the chemical formula C₄H₉P. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and catalysis .
Preparation Methods
n-Butylphosphine can be synthesized through several methods:
Grignard Reaction: This involves the reaction of butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis to yield this compound.
Alkylation of Phosphine: Another method involves the alkylation of phosphine with 1-butene or butyl chloride in the presence of a base.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
n-Butylphosphine undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form the corresponding phosphine oxide.
Reduction: It can act as a reducing agent for alkyl disulfides and aromatic disulfides.
Substitution: It participates in substitution reactions, such as the formation of phosphonium salts.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like phenylsilane . Major products formed include phosphine oxides and phosphonium salts .
Scientific Research Applications
n-Butylphosphine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic reactions, including palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck reactions.
Polymer Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Agricultural Chemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: It is utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of n-butylphosphine involves its strong nucleophilic properties, which allow it to participate in various chemical reactions. It acts as a ligand in coordination chemistry, binding effectively to transition metals . This binding facilitates the formation of organometallic complexes, which are crucial in catalysis and organic synthesis .
Comparison with Similar Compounds
n-Butylphosphine can be compared with other similar compounds such as:
Tri-n-butylphosphine: This compound has three butyl groups attached to the phosphine core, making it a stronger nucleophile and more versatile in organic synthesis.
Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups, which makes it less nucleophilic but more stable.
Trioctylphosphine: This compound has longer alkyl chains, making it more soluble in non-polar solvents and useful in different catalytic applications.
This compound stands out due to its balance of nucleophilicity and stability, making it a valuable reagent in various chemical processes .
Properties
CAS No. |
1732-74-7 |
---|---|
Molecular Formula |
CHCl2D |
Molecular Weight |
0 |
Synonyms |
n-Butylphosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.